molecular formula C16H23N5O3S B10934973 (1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone

(1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone

Cat. No.: B10934973
M. Wt: 365.5 g/mol
InChI Key: FDZYDGREPBALTC-UHFFFAOYSA-N
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Description

(1-ETHYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE is a complex heterocyclic compound that belongs to the pyrazolopyridine family. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The structure of this compound features a pyrazolopyridine core, which is known for its versatility in drug design and synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ETHYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE typically involves the construction of the pyrazolopyridine core followed by functionalization One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolopyridine ring system

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, often starting with readily available starting materials. The process may include steps such as nitration, reduction, cyclization, and functional group modifications. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(1-ETHYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1-ETHYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is studied for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-inflammatory, anticancer, and antimicrobial agent. Researchers are investigating its mechanism of action and its interactions with biological targets to develop new drugs.

Industry

In the industrial sector, (1-ETHYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE is used in the development of new materials and as a catalyst in various chemical reactions. Its stability and reactivity make it a valuable component in industrial processes.

Mechanism of Action

The mechanism of action of (1-ETHYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    (1-ETHYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE: shares structural similarities with other pyrazolopyridine derivatives, such as:

Uniqueness

The uniqueness of (1-ETHYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H23N5O3S

Molecular Weight

365.5 g/mol

IUPAC Name

(1-ethyl-3,6-dimethylpyrazolo[3,4-b]pyridin-4-yl)-(4-methylsulfonylpiperazin-1-yl)methanone

InChI

InChI=1S/C16H23N5O3S/c1-5-21-15-14(12(3)18-21)13(10-11(2)17-15)16(22)19-6-8-20(9-7-19)25(4,23)24/h10H,5-9H2,1-4H3

InChI Key

FDZYDGREPBALTC-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NC(=CC(=C2C(=N1)C)C(=O)N3CCN(CC3)S(=O)(=O)C)C

Origin of Product

United States

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